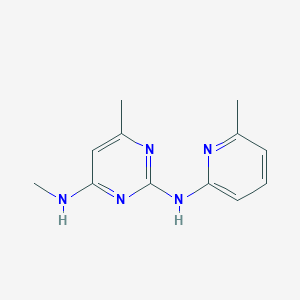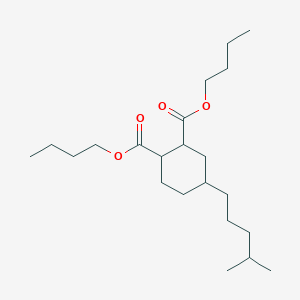
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is a type of ester, characterized by the presence of a cyclohexane ring substituted with a 4-(4-methylpentyl) group and two carboxylate groups. This compound is used in various industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate typically involves the esterification of 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Dibutyl phthalate: Another ester with similar applications but different structural properties.
Diethylhexyl phthalate: Known for its use as a plasticizer, with a different alkyl chain length.
Dibutyl adipate: Similar ester functionality but with a different dicarboxylic acid backbone.
Uniqueness
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate is unique due to its specific cyclohexane ring structure and the presence of the 4-(4-methylpentyl) group, which imparts distinct physical and chemical properties compared to other esters.
属性
CAS 编号 |
919353-72-3 |
|---|---|
分子式 |
C22H40O4 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C22H40O4/c1-5-7-14-25-21(23)19-13-12-18(11-9-10-17(3)4)16-20(19)22(24)26-15-8-6-2/h17-20H,5-16H2,1-4H3 |
InChI 键 |
RSDVDBKZUJPOAH-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1CCC(CC1C(=O)OCCCC)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


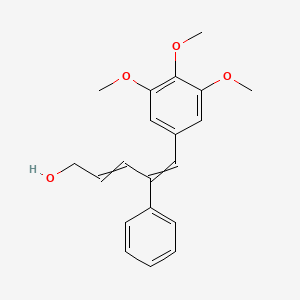
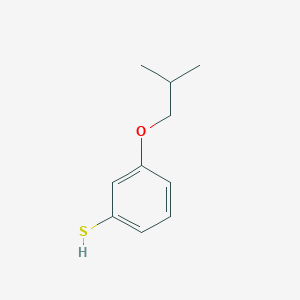
![1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12637877.png)
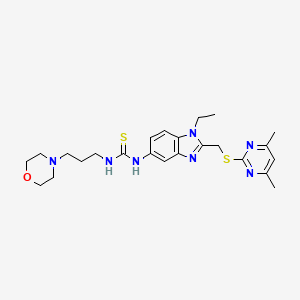
![8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester](/img/structure/B12637891.png)

![1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B12637914.png)

![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)
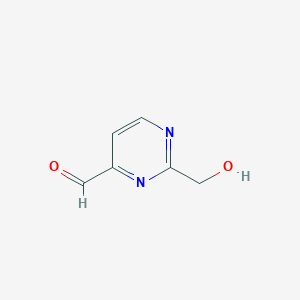
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
